[(4,4-difluorocyclohexyl)methyl](methyl)amine hydrochloride

Catalog No.
S3022286
CAS No.
2413898-06-1
M.F
C8H16ClF2N
M. Wt
199.67
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4,4-difluorocyclohexyl)methyl](methyl)amine hydr...

CAS Number

2413898-06-1

Product Name

[(4,4-difluorocyclohexyl)methyl](methyl)amine hydrochloride

IUPAC Name

1-(4,4-difluorocyclohexyl)-N-methylmethanamine;hydrochloride

Molecular Formula

C8H16ClF2N

Molecular Weight

199.67

InChI

InChI=1S/C8H15F2N.ClH/c1-11-6-7-2-4-8(9,10)5-3-7;/h7,11H,2-6H2,1H3;1H

InChI Key

NCLAVXGJPNRUEN-UHFFFAOYSA-N

SMILES

CNCC1CCC(CC1)(F)F.Cl

Solubility

not available
DF-MDBU belongs to the class of organic compounds known as alkylamines, which are compounds that contain an amine group attached to an alkyl group. It is a white crystalline solid, with a molecular formula C8H18F2N.HCl and a molecular weight of 203.70 g/mol. DF-MDBU has a melting point of 92-94°C and a boiling point of 206-207°C. It is a highly potent inhibitor of both monoamine oxidase A and B, which are enzymes that break down neurotransmitters in the brain.
DF-MDBU is a stable chemical compound that is slightly soluble in water and highly soluble in organic solvents such as ethanol, chloroform, and ether. It has a low vapor pressure and is relatively non-volatile. DF-MDBU is stable under ambient conditions, but it may decompose when exposed to light or elevated temperatures.
DF-MDBU is synthesized by reacting N-methyl-N-phenylpropan-2-amine with 4,4-difluorocyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization from a suitable solvent. DF-MDBU is characterized by various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Several analytical methods have been developed for the detection and quantification of DF-MDBU in various samples such as urine, blood, and tissue. These methods include gas chromatography-mass spectrometry, high-performance liquid chromatography, and capillary electrophoresis.
DF-MDBU exhibits potent inhibitory activity against both monoamine oxidase A and B, which makes it a promising candidate for the treatment of various neurological disorders such as depression, schizophrenia, and Parkinson's disease. DF-MDBU also shows potential as a psychoactive substance due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
DF-MDBU has been shown to have low toxicity in laboratory animals when administered in therapeutic doses. However, high doses of DF-MDBU can result in adverse effects such as convulsions, respiratory depression, and cardiovascular collapse.
DF-MDBU has several potential applications in scientific experiments, including its use as a research tool for understanding the mechanisms of neurotransmitter regulation in the brain, its use in drug discovery for the development of novel psychoactive compounds, and its use in the development of new treatments for neurological disorders.
Research on DF-MDBU is still in its early stages, and much remains unknown about its potential applications and mechanisms of action. Recent studies have focused on its effects on dopamine and serotonin levels in the brain, as well as its potential as a treatment for depression and anxiety disorders.
DF-MDBU has potential implications in various fields of research and industry, including its use as a research tool in neuroscience, its potential as a psychoactive substance, and its potential as a treatment for neurological disorders.
Limitations:
One significant limitation of DF-MDBU is its potential for abuse due to its psychoactive properties. Further research is needed to determine the safety and efficacy of DF-MDBU as a treatment for various neurological disorders, and to develop protocols for its clinical use.
Several future directions for research on DF-MDBU include:
1. Investigation of its potential as a treatment for Alzheimer's disease
2. Examination of its effects on other neurotransmitter systems in the brain
3. Development of new analytical methods for the detection and quantification of DF-MDBU in various samples
4. Investigation of its potential for use in drug delivery systems
5. Exploration of its potential for use in the development of novel psychoactive compounds
6. Investigation of its potential for the treatment of drug addiction and other substance abuse disorders
7. Examination of its potential for use in the treatment of mood disorders such as bipolar disorder and major depressive disorder.
In conclusion, DF-MDBU is a fascinating chemical compound that exhibits several potential applications in various fields of research and industry. Further research is needed to determine the safety and efficacy of DF-MDBU as a treatment for various neurological disorders and to explore its potential for use in the development of novel psychoactive compounds and drug delivery systems.

Dates

Modify: 2023-08-17

Explore Compound Types